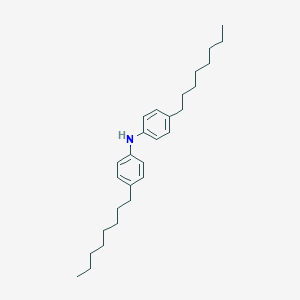

Bis(4-octylphenyl)amine

Description

P,P-Dioctyldiphenylamine is a substituted aniline.

Properties

IUPAC Name |

4-octyl-N-(4-octylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H43N/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)29-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24,29H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPVYZRWKDXNDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43N | |

| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20279 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025170 | |

| Record name | 4,4'-Dioctyldiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-dioctyldiphenylamine appears as white powder or beige solid. Slight amine odor. (NTP, 1992), Dry Powder, Light tan solid; [HSDB] White or beige solid with mild amine odor; [CAMEO] Brown solid; [MSDSonline] | |

| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20279 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 4-octyl-N-(4-octylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dioctyldiphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3261 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

415 °F (NTP, 1992), 213 °C | |

| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20279 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Dioctyldiphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3261 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN BENZENE, GASOLINE, ACETONE, ETHYLENE DICHLORIDE; INSOL IN WATER | |

| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20279 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.99 | |

| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

1.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20279 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

LIGHT TAN POWDER | |

CAS No. |

101-67-7, 26603-23-6 | |

| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20279 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antioxidant ODA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dioctyldiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyldiphenylamine (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026603236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-octyl-N-(4-octylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dioctyldiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-octylphenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28396EFO9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

205 to 207 °F (NTP, 1992), 80-90 °C | |

| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20279 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-DIOCTYLDIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Basic Properties of Bis(4-octylphenyl)amine

Introduction

Bis(4-octylphenyl)amine, also known as 4,4'-dioctyldiphenylamine, is an aromatic amine with significant industrial and research applications.[1][2] Its molecular structure, featuring two para-substituted octylphenyl groups attached to a central amine, imparts notable antioxidant and stabilizing properties.[1][2] This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, experimental protocols for its synthesis and analysis, and its mechanism of action as an antioxidant. The information is tailored for professionals in research, science, and drug development who may be interested in its potential applications, for instance, leveraging its antioxidant capabilities in formulation studies.[2]

Physicochemical Properties

The core physicochemical properties of bis(4-octylphenyl)amine are summarized in the table below. These characteristics are fundamental to understanding its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| CAS Number | 101-67-7 | [1][2][3] |

| Molecular Formula | C₂₈H₄₃N | [1][2][4] |

| Molecular Weight | 393.65 g/mol | [1][2][4] |

| IUPAC Name | 4-octyl-N-(4-octylphenyl)aniline | [2][3] |

| Synonyms | 4,4'-Dioctyldiphenylamine, p,p-Dioctyldiphenylamine, Bis(p-octylphenyl)amine | [5] |

| Appearance | White to light yellow or brown waxy solid, powder, or flakes | [1][2][4][6] |

| Melting Point | 96–97 °C | [1] |

| Boiling Point | 509.4 °C | [1] |

| Density | 0.939 g/cm³ | [1] |

| Flash Point | 213 °C - 270 °C | [7][8] |

| Solubility | Insoluble in water; Soluble in benzene, gasoline, acetone, and ethylene (B1197577) dichloride. | [2][5] |

Experimental Protocols

Synthesis of Bis(4-octylphenyl)amine

The most common method for synthesizing bis(4-octylphenyl)amine is through the Friedel-Crafts alkylation of diphenylamine (B1679370) with octanol (B41247), catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2]

Reaction: Diphenylamine + 2 Octanol --(AlCl₃, Heat)--> Bis(4-octylphenyl)amine

Detailed Protocol (Industrial Scale):

-

Mixing: Diphenylamine and octanol are combined in a reactor, typically in a molar ratio of 1:2.2.[1]

-

Catalyst Addition: Aluminum chloride (AlCl₃), amounting to 5–7 wt% of the total reactants, is introduced gradually to control the exothermic reaction and prevent overheating.[1]

-

Reaction: The mixture is heated to and maintained at approximately 170°C for 4-5 hours with continuous stirring to ensure a complete reaction.[1]

-

Quenching: After the reaction period, the mixture is cooled down and carefully quenched with water.

-

Separation and Purification: The organic layer containing the product is separated from the aqueous layer. It is then washed and purified through distillation to remove any unreacted starting materials and byproducts, yielding the final product.[1]

Caption: Industrial synthesis workflow for Bis(4-octylphenyl)amine.

Quality Control and Analysis

To ensure the purity and structural integrity of synthesized bis(4-octylphenyl)amine, several analytical techniques are employed.

| Technique | Purpose | Typical Specification | Reference(s) |

| Gas Chromatography (GC) / HPLC | To verify the purity of the compound. | >95% | [1] |

| Melting Point Analysis | To confirm product identity and consistency. | 96–97°C | [1] |

| Fourier-Transform Infrared (FT-IR) | To validate the molecular structure by identifying functional groups. | - | [1] |

| Nuclear Magnetic Resonance (NMR) | To confirm the precise molecular structure. | - | [1] |

Core Properties and Applications

Antioxidant Activity

The primary function of bis(4-octylphenyl)amine in many applications is its role as an antioxidant.[1][7] It is particularly effective at high temperatures, making it a valuable additive in lubricants, plastics, and rubber.[7][9][10]

Mechanism of Action: Bis(4-octylphenyl)amine acts as a free radical scavenger.[1] The nitrogen atom of the amine group can donate a hydrogen atom to neutralize highly reactive free radicals (R•), which are often the initiators of oxidative degradation. This process terminates the radical chain reaction, thereby preventing the degradation of the material it is protecting.[11]

Caption: Radical scavenging mechanism of Bis(4-octylphenyl)amine.

Applications in Research and Development

While its primary use is industrial, the potent antioxidant properties of bis(4-octylphenyl)amine have led to its investigation in other areas. For professionals in drug development, its lipophilicity, conferred by the long octyl chains, combined with its antioxidant capabilities, makes it a compound of interest for stabilizing formulations against oxidative degradation.[1][2] It is classified as a nitrogen-containing anthropogenic organic contaminant and is used as a high-temperature antioxidant additive in lubricants.[9][12]

Safety and Handling Considerations: Bis(4-octylphenyl)amine may cause mild skin irritation.[2] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] The compound is noted for its aquatic toxicity, and therefore, disposal must be handled in accordance with local regulations to prevent environmental contamination.[1][2] It may be incompatible with strong oxidizing agents, isocyanates, peroxides, and acid halides.[2][6][8]

References

- 1. Bis(4-octylphenyl)amine | 101-67-7 | Benchchem [benchchem.com]

- 2. Buy Bis(4-octylphenyl)amine | 101-67-7 [smolecule.com]

- 3. BIS(4-OCTYLPHENYL)AMINE | 101-67-7 [sigmaaldrich.com]

- 4. Bis(4-octylphenyl)amine (101-67-7) for sale [vulcanchem.com]

- 5. 4,4'-Dioctyldiphenylamine | C28H43N | CID 7569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dioctyldiphenylamine | 101-67-7 [chemicalbook.com]

- 7. innospk.com [innospk.com]

- 8. 4,4'-DIOCTYLDIPHENYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. minglanchem.com [minglanchem.com]

- 11. benchchem.com [benchchem.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

In-Depth Technical Guide: Physical Characteristics of Bis(4-octylphenyl)amine (CAS 101-67-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Bis(4-octylphenyl)amine, an aromatic amine utilized primarily as an antioxidant and stabilizer in various industrial applications.[1][2][3] The information is presented to support research, development, and quality control activities.

Core Physical and Chemical Properties

Bis(4-octylphenyl)amine, also known as 4,4'-dioctyldiphenylamine, is an organic compound characterized by two 4-octylphenyl groups attached to a central nitrogen atom.[1] At room temperature, it typically appears as a white powder, beige solid, or brown flaky solid with a slight amine odor.[1][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of Bis(4-octylphenyl)amine. Data has been compiled from various chemical and safety data sources.

| Property | Value | Citations |

| Molecular Formula | C₂₈H₄₃N | [1][5] |

| Molecular Weight | 393.65 g/mol | [1][6] |

| Melting Point | 96-97 °C (205-207 °F) | [1][7][8] |

| Boiling Point | 509.4 °C at 760 mmHg | [1][5][7] |

| Density | 0.939 g/cm³ | [1][7] |

| Appearance | Brown flaky solid, white powder, or beige solid | [1][3][4] |

| Odor | Slight amine odor | [4] |

| Solubility | Insoluble in water (<0.1 g/100 mL at 21°C). Soluble in benzene (B151609), gasoline, acetone, and ethylene (B1197577) dichloride. | [2][5][8] |

| Flash Point | 270 °C (415 °F) | [6][7][9] |

| Vapor Pressure | 1.71 x 10⁻¹⁰ mmHg at 25°C | [5][6] |

| Vapor Density | 1.01 (Relative to Air) | [8][9] |

| Purity (Typical) | >95% | [1][10] |

Experimental Protocols

Detailed methodologies for the determination of key physical and analytical properties are outlined below. These represent standard laboratory procedures applicable for the characterization of Bis(4-octylphenyl)amine.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[1]

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure :

-

A small amount of the solid sample is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample until it is filled to a height of 1-2 mm.[7]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is placed in the heating block of the melting point apparatus or an oil bath (Thiele tube).

-

The sample is heated rapidly to obtain an approximate melting point. The apparatus is then allowed to cool.

-

For an accurate measurement, a fresh sample is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the approximate melting point.[1][6]

-

The temperature at which the first drop of liquid appears (t1) and the temperature at which the entire sample becomes liquid (t2) are recorded. The melting range is reported as t1-t2.[8]

-

Solubility Testing

Solubility provides insight into the polarity of the molecule and is essential for selecting appropriate solvents for analysis, reaction, or formulation.

-

Apparatus : Test tubes, vortex mixer, analytical balance, spatula, various solvents (e.g., water, acetone, benzene, 5% HCl, 5% NaOH).

-

Procedure :

-

Approximately 25 mg of the solid sample is added to 0.5 mL of the test solvent in a test tube.[5]

-

The mixture is agitated vigorously using a vortex mixer or by tapping the tube for 1-2 minutes.

-

The sample is visually inspected for dissolution. A compound is considered soluble if no solid particles are visible.

-

For Bis(4-octylphenyl)amine, insolubility in water and solubility in non-polar organic solvents like benzene is expected.[2][8]

-

To test for basicity (characteristic of amines), solubility in an acidic solution is checked. The compound should be soluble in 5% HCl due to the formation of a water-soluble amine salt.[5][11]

-

Spectroscopic Analysis (FT-IR and NMR)

Spectroscopic methods are used to confirm the molecular structure and identify functional groups.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy :

-

Sample Preparation (Thin Solid Film) : A small amount of the solid (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride.[12] One drop of this solution is placed on a KBr or NaCl salt plate. The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[12]

-

Analysis : The plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is acquired. The spectrum should show characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic rings.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Sample Preparation : A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Analysis : Both ¹H NMR and ¹³C NMR spectra are acquired. The ¹H NMR spectrum will provide information on the chemical environment of the hydrogen atoms (aromatic, aliphatic, and N-H protons), while the ¹³C NMR will show the different types of carbon atoms in the molecule.[11]

-

Purity Determination by Chromatography (HPLC/GC)

Chromatographic techniques are essential for verifying the purity of the compound and quantifying impurities.[1]

-

High-Performance Liquid Chromatography (HPLC) :

-

Protocol : A reversed-phase HPLC method is typically suitable for aromatic amines.

-

Mobile Phase : A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. A gradient elution may be required for optimal separation.

-

Stationary Phase : A non-polar column, such as a C18 column.

-

Sample Preparation : A standard solution is prepared by accurately weighing and dissolving the sample in a suitable solvent (e.g., acetonitrile) to a known concentration.

-

Injection and Detection : The sample solution is injected into the HPLC system. A UV detector is commonly used for aromatic compounds.

-

Analysis : The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[13]

-

-

Gas Chromatography (GC) :

-

Protocol :

-

Column : A capillary column with a non-polar stationary phase (e.g., Rxi-5MS) is appropriate.[14]

-

Carrier Gas : Helium at a constant flow rate.

-

Injector and Detector : A split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS) are used. The injector temperature should be high enough to vaporize the high-boiling-point sample (e.g., 270°C).[14]

-

Oven Program : A temperature program is used, starting at a lower temperature and ramping up to a higher temperature to ensure separation of any volatile impurities from the main compound (e.g., start at 40°C, ramp at 10°C/min to 280°C).[14]

-

Analysis : Purity is assessed by comparing the peak area of the analyte to the total peak area.

-

Quality Control and Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive quality control and characterization of a batch of Bis(4-octylphenyl)amine, ensuring it meets purity and identity specifications.

Caption: Quality control workflow for Bis(4-octylphenyl)amine.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. eng.uc.edu [eng.uc.edu]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. demarcheiso17025.com [demarcheiso17025.com]

- 14. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight of 4,4'-dioctyldiphenylamine

An In-depth Technical Guide to 4,4'-Dioctyldiphenylamine

This technical guide provides a comprehensive overview of 4,4'-dioctyldiphenylamine, a sterically hindered secondary diarylamine antioxidant. It is intended for researchers, scientists, and professionals in drug development and related fields who are interested in its chemical properties, synthesis, and antioxidant applications.

Core Chemical and Physical Properties

4,4'-Dioctyldiphenylamine, also known as bis(4-octylphenyl)amine, is a high-molecular-weight antioxidant primarily used as a stabilizer in organic materials such as plastics, rubber, and lubricating oils to prevent oxidative degradation.[1] Its efficacy stems from the ability of its secondary amine group to act as a radical scavenger.

Quantitative Data Summary

The key physicochemical properties of 4,4'-dioctyldiphenylamine are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₄₃N | [2][3] |

| Molecular Weight | 393.6 g/mol | [2] |

| IUPAC Name | 4-octyl-N-(4-octylphenyl)aniline | [2] |

| CAS Number | 101-67-7 | [2][4] |

| Appearance | White powder, beige solid, or brown slices | [2][3] |

| Odor | Slight amine odor | [1][2] |

| Melting Point | 96-97 °C (205-207 °F) | [3][5][6] |

| Boiling Point | ~508 °C (rough estimate) | [3] |

| Flash Point | ~213-270 °C (~415-518 °F) | [3][5] |

| Water Solubility | < 1 mg/mL | [5][6] |

| Stability | Stable, combustible, incompatible with strong oxidizing agents | [1][6] |

Experimental Protocols

This section details the methodologies for the synthesis of 4,4'-dioctyldiphenylamine and a standard assay for evaluating its antioxidant activity.

Synthesis of 4,4'-Dioctyldiphenylamine via Friedel-Crafts Alkylation

The industrial synthesis of 4,4'-dioctyldiphenylamine is typically achieved through the Friedel-Crafts alkylation of diphenylamine (B1679370) with an octene isomer, most commonly diisobutylene.[7][8] The following protocol is a representative procedure based on common methods described in the literature.[6][9]

Materials:

-

Diphenylamine (DPA)

-

Diisobutylene (DIB)

-

Acidic clay catalyst (e.g., Montmorillonite) or Aluminum Chloride (AlCl₃)

-

Solvent (e.g., Toluene, optional)

-

Nitrogen gas supply

-

Reaction flask with a reflux condenser, mechanical stirrer, and thermometer

Procedure:

-

Catalyst Activation (if using acidic clay): The acidic clay catalyst is pre-activated by heating to remove adsorbed water, which can interfere with the reaction.

-

Reaction Setup: Charge the reaction flask with diphenylamine and the acidic clay catalyst (typically 5-30% by weight relative to diphenylamine).[6] The flask is then flushed with nitrogen to create an inert atmosphere.

-

Heating: Heat the mixture to the reaction temperature, typically between 140-160 °C, with continuous stirring.[6][9]

-

Alkylation: Slowly add diisobutylene to the heated mixture. A molar excess of diisobutylene relative to diphenylamine is often used to favor the formation of the di-substituted product.[6]

-

Reaction Monitoring: The reaction is allowed to proceed for several hours (e.g., 6-24 hours) at the set temperature.[9][10] The progress can be monitored by techniques such as Gas Chromatography (GC) to check for the consumption of diphenylamine and the formation of mono- and di-octylated products.

-

Work-up: After the reaction is complete, cool the mixture. If a solid catalyst was used, it is removed by filtration.

-

Purification: The unreacted diisobutylene and any low-boiling byproducts are removed by vacuum distillation. The resulting product is a mixture of octylated diphenylamines, with a high percentage of the desired 4,4'-dioctyldiphenylamine. Further purification can be achieved via recrystallization or column chromatography if a high-purity solid is required.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant capacity of 4,4'-dioctyldiphenylamine can be evaluated by its ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for this purpose.[11][12]

Materials:

-

4,4'-Dioctyldiphenylamine

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (spectrophotometric grade)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

UV-Vis Spectrophotometer or microplate reader

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of 4,4'-dioctyldiphenylamine in methanol at a known concentration (e.g., 1 mg/mL). Create a series of dilutions from this stock.

-

Prepare a stock solution of the positive control in methanol and create a series of dilutions.

-

Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). This solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm. Store it in the dark.[11]

-

-

Assay Reaction:

-

In a set of test tubes or a 96-well plate, add a specific volume (e.g., 100 µL) of the different concentrations of the 4,4'-dioctyldiphenylamine solutions.

-

Prepare a control tube/well containing only methanol instead of the sample solution.

-

Add a specific volume (e.g., 100 µL) of the DPPH working solution to all tubes/wells and mix thoroughly.[11]

-

-

Incubation: Incubate the reactions in the dark at room temperature for a set period (e.g., 30 minutes).[11]

-

Measurement: Measure the absorbance of each solution at 517 nm.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of 4,4'-dioctyldiphenylamine to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.[12]

Mechanism of Action and Visualization

The antioxidant activity of diphenylamine and its derivatives is attributed to the hydrogen atom on the secondary amine.[13] This hydrogen can be donated to a free radical (R•), such as a peroxyl radical (ROO•), which is a key species in oxidative degradation. This donation neutralizes the radical, thereby terminating the oxidative chain reaction. The resulting diphenylaminyl radical is stabilized by resonance and is less reactive, preventing it from propagating the oxidation process.

Antioxidant Radical Scavenging Workflow

Caption: Antioxidant mechanism of 4,4'-dioctyldiphenylamine.

Experimental Workflow for Antioxidant Assay

Caption: Workflow for DPPH radical scavenging assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US20160017252A1 - Selective Alkylation Method for Producing p, p'-Di-alkylated Diphenylamine Antioxidants - Google Patents [patents.google.com]

- 3. CN103709046B - Preparation method of liquid-state octyl diphenylamine antioxidant - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2016014380A1 - Selective alkylation method for producing p, p'-di-alkylated diphenylamine antioxidants - Google Patents [patents.google.com]

- 6. EP1694757B1 - Antioxidant composition of octylated diphenylamine and process of preparation thereof - Google Patents [patents.google.com]

- 7. [PDF] ALKYLATION OF DIPHENYLAMINE WITH ALKENES CATALYZED BY ACIDIC CATALYSTS BASED ON BENTONITE | Semantic Scholar [semanticscholar.org]

- 8. EP1171415A1 - Method of manufacturing alkylated diphenylamine compositions and products thereof - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. US5734084A - Synthesis of alkylated aromatic amines - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. researchgate.net [researchgate.net]

Solubility Profile of Bis(4-octylphenyl)amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-octylphenyl)amine, also known as 4,4'-dioctyldiphenylamine, is a diarylamine antioxidant widely utilized in industrial applications, particularly in the stabilization of lubricants, rubbers, and plastics.[1][2] Its efficacy in these applications is intrinsically linked to its solubility in organic media. This technical guide provides a comprehensive overview of the available solubility data for bis(4-octylphenyl)amine in various organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for solubility assessment.

Core Compound Properties

Bis(4-octylphenyl)amine is characterized as a brown flaky or white to beige solid with a slight amine odor.[2][3] Key physical and chemical properties are summarized below:

| Property | Value | Reference(s) |

| CAS Number | 101-67-7 | [1] |

| Molecular Formula | C₂₈H₄₃N | [2] |

| Molecular Weight | 393.65 g/mol | [2][4] |

| Melting Point | 96-97°C | [4] |

| Boiling Point | ~508-509°C | [4][5] |

| Density | ~0.939 g/cm³ | [2][5] |

Solubility Data

The solubility of bis(4-octylphenyl)amine is dictated by its molecular structure, which features a central polar amine group and two large, nonpolar 4-octylphenyl substituents. This amphiphilic nature results in poor solubility in water but favorable solubility in many organic solvents, particularly those with low polarity. The available quantitative and qualitative solubility data are presented in the following table.

Quantitative and Qualitative Solubility of Bis(4-octylphenyl)amine

| Solvent | CAS Number | Temperature | Solubility | Data Type | Reference(s) |

| Water | 7732-18-5 | 21 °C | < 0.1 g/100 mL | Quantitative | [3][6][7] |

| Water | 7732-18-5 | ~21 °C (70°F) | < 1 mg/mL | Quantitative | [1][8] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Not Specified | 1-10 mg/mL | Semi-Quantitative | [4][9][10] |

| Ethanol (B145695) | 64-17-5 | Not Specified | 0.1-1 mg/mL | Semi-Quantitative | [4][9][10] |

| Acetone | 67-64-1 | Not Specified | Soluble | Qualitative | [1][3] |

| Benzene | 71-43-2 | Not Specified | Soluble | Qualitative | [1][3] |

| Ethylene Dichloride | 107-06-2 | Not Specified | Soluble | Qualitative | [1][3] |

| Gasoline | 86290-81-5 | Not Specified | Soluble | Qualitative | [1][3] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of bis(4-octylphenyl)amine in an organic solvent, based on the widely used isothermal shake-flask method.

Objective: To determine the equilibrium solubility of bis(4-octylphenyl)amine in a selected organic solvent at a specified temperature.

Materials:

-

Bis(4-octylphenyl)amine (purity >98%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of bis(4-octylphenyl)amine to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is achieved.

-

Phase Separation: After equilibration, remove the vials from the shaker. Allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For finer suspensions, centrifugation can be employed to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Quantification:

-

Gravimetric Analysis: A simple method involves evaporating the solvent from the filtered, pre-weighed vial and weighing the remaining solid residue.[2]

-

Chromatographic Analysis (HPLC): For higher accuracy, dilute the filtered solution with a known volume of the solvent. Analyze the diluted sample using a validated HPLC method to determine the concentration of bis(4-octylphenyl)amine. A calibration curve prepared from standard solutions of known concentrations is required for accurate quantification.

-

-

Data Reporting: Express the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L). The temperature at which the measurement was conducted must always be reported.

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the assessment of a compound's solubility.

Caption: A generalized workflow for determining the solubility of a compound.

Conclusion

While precise, quantitative solubility data for bis(4-octylphenyl)amine across a wide range of organic solvents is not extensively available in public literature, the existing information confirms its character as a lipophilic compound with good solubility in nonpolar solvents like hydrocarbons and chlorinated hydrocarbons, and limited solubility in polar solvents like ethanol and water. For researchers and professionals in drug development and materials science, the provided experimental protocol offers a robust framework for determining its solubility in specific solvent systems relevant to their applications. This understanding is critical for optimizing formulations, ensuring bioavailability in biological systems, and enhancing performance in industrial applications.

References

- 1. 4,4'-Dioctyldiphenylamine | C28H43N | CID 7569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis(4-octylphenyl)amine | 101-67-7 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. Dioctyldiphenylamine | 101-67-7 [chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. sfdchem.com [sfdchem.com]

- 7. Page loading... [guidechem.com]

- 8. 4,4'-DIOCTYLDIPHENYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Bis(4-octylphenyl)amin | 101-67-7 [m.chemicalbook.com]

- 10. 101-67-7 CAS MSDS (Dioctyldiphenylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Spectroscopic Profile of Bis(4-octylphenyl)amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Bis(4-octylphenyl)amine, a compound of interest for researchers, scientists, and professionals in drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for Bis(4-octylphenyl)amine.

¹H NMR (Proton NMR) Data (Predicted)

Due to the limited availability of experimental ¹H NMR data in public repositories, the following chemical shifts have been predicted using advanced computational models. These predictions provide a reliable estimate for the proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 8H | Aromatic Protons (Ar-H) |

| ~5.6 | s | 1H | N-H Proton |

| ~2.5-2.6 | t | 4H | Ar-CH₂- |

| ~1.5-1.6 | m | 4H | Ar-CH₂-CH₂- |

| ~1.2-1.4 | m | 20H | -(CH₂)₅- |

| ~0.8-0.9 | t | 6H | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Similar to the ¹H NMR data, the following ¹³C NMR chemical shifts are based on computational predictions, offering valuable insights into the carbon skeleton of Bis(4-octylphenyl)amine.

| Chemical Shift (ppm) | Assignment |

| ~142 | Aromatic C-N |

| ~135 | Aromatic C-C (substituted) |

| ~129 | Aromatic C-H |

| ~120 | Aromatic C-H |

| ~35 | Ar-CH₂- |

| ~32 | -CH₂- |

| ~31.5 | -CH₂- |

| ~29 | -CH₂- (multiple) |

| ~22.5 | -CH₂- |

| ~14 | -CH₃ |

IR (Infrared) Spectroscopy Data

The following IR absorption data was sourced from the NIST Chemistry WebBook, providing characteristic vibrational modes of the molecule.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | (variable) | N-H Stretch |

| ~3050-3020 | (medium) | Aromatic C-H Stretch |

| ~2950-2850 | (strong) | Aliphatic C-H Stretch |

| ~1600 | (medium) | Aromatic C=C Stretch |

| ~1510 | (strong) | Aromatic C=C Stretch |

| ~820 | (strong) | p-Substituted Benzene C-H Bend |

Mass Spectrometry (MS) Data

The mass spectrometry data, obtained from the NIST Chemistry WebBook, reveals the molecular weight and fragmentation pattern of Bis(4-octylphenyl)amine under electron ionization (EI).[2]

| m/z | Relative Intensity (%) | Assignment |

| 393 | ~50 | [M]⁺ (Molecular Ion) |

| 280 | ~100 | [M - C₈H₁₇]⁺ |

| 182 | ~20 | [C₁₂H₁₀N]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of Bis(4-octylphenyl)amine would be prepared by dissolving approximately 10-20 mg of the solid sample in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to a volume of about 0.6-0.7 mL. The solution would then be filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter. The ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of solid Bis(4-octylphenyl)amine can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet. The IR spectrum is recorded by placing the pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[3]

Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the logical workflow for spectroscopic data acquisition and analysis.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of Bis(4-octylphenyl)amine. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a foundational understanding for researchers and scientists engaged in work involving this compound. The logical workflow diagrams further clarify the process of data acquisition and structural elucidation.

References

A Comprehensive Technical Guide to the Thermal Stability and Degradation of Bis(4-octylphenyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-octylphenyl)amine, also known as 4,4'-dioctyldiphenylamine, is a widely utilized antioxidant in various industrial applications, including lubricants, plastics, and rubber.[1][2] Its primary function is to mitigate the deleterious effects of thermal and oxidative stress on materials, thereby extending their service life and maintaining their performance characteristics. This in-depth technical guide provides a comprehensive overview of the thermal stability and degradation of Bis(4-octylphenyl)amine, with a focus on its mechanism of action, thermal analysis, and degradation pathways. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes the known properties of Bis(4-octylphenyl)amine with the established behavior of related diarylamine antioxidants to provide a thorough understanding for researchers and professionals in the field.

Core Properties of Bis(4-octylphenyl)amine

Bis(4-octylphenyl)amine is a solid at room temperature with a notable high boiling point, indicating its suitability for high-temperature applications.[1] The presence of the octyl groups enhances its solubility in nonpolar organic materials, a crucial attribute for its function as an additive in lubricants and polymers.

Table 1: Physical and Chemical Properties of Bis(4-octylphenyl)amine

| Property | Value | References |

| Molecular Formula | C₂₈H₄₃N | [1] |

| Molecular Weight | 393.65 g/mol | [1] |

| CAS Number | 101-67-7 | [1] |

| Appearance | Brown flaky solid | [1] |

| Melting Point | 96-97 °C | [1] |

| Boiling Point | 509.4 °C | [1] |

| Density | 0.939 g/cm³ | [1] |

Thermal Stability and Analysis

The thermal stability of an antioxidant is a critical parameter that dictates its effectiveness in high-temperature environments. The primary techniques used to evaluate the thermal stability of compounds like Bis(4-octylphenyl)amine are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocols

Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the temperature ranges of mass loss in an inert atmosphere.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample (5-10 mg) of high-purity Bis(4-octylphenyl)amine is weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: The resulting thermogram (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the temperatures corresponding to 5%, 10%, and 50% mass loss (Td5, Td10, Td50). The derivative of the TGA curve (DTG) identifies the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and identify any other endothermic or exothermic transitions.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small sample (2-5 mg) of Bis(4-octylphenyl)amine is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to a temperature above the melting point (e.g., 120 °C) at a heating rate of 10 °C/min.

-

Hold for a few minutes to ensure complete melting.

-

Cool down to 25 °C at a rate of 10 °C/min.

-

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the peak melting temperature (Tm) and the enthalpy of fusion (ΔHf).

Expected Thermal Behavior

Based on the known properties of diarylamine antioxidants, Bis(4-octylphenyl)amine is expected to exhibit high thermal stability. The TGA would likely show an onset of decomposition at a temperature significantly above its melting point, with the major decomposition occurring at elevated temperatures. The DSC thermogram would clearly show an endothermic peak corresponding to its melting point.

Table 2: Hypothetical Thermal Analysis Data for Bis(4-octylphenyl)amine

| Parameter | Expected Value/Range |

| Melting Point (Tm) from DSC | 96-97 °C |

| Onset of Decomposition (Tonset) from TGA | > 250 °C |

| Temperature of 5% Mass Loss (Td5) from TGA | > 280 °C |

| Temperature of Maximum Decomposition Rate from DTG | > 300 °C |

Note: These are estimated values based on the general stability of diarylamine antioxidants and require experimental verification.

Degradation Mechanism

The primary role of Bis(4-octylphenyl)amine as an antioxidant is to interrupt the free-radical chain reactions that lead to the degradation of the host material. This is achieved through the donation of a hydrogen atom from the amine group to a peroxyl radical (ROO•), which is a key intermediate in the auto-oxidation process.

The general mechanism for the radical-trapping activity of diarylamine antioxidants is as follows:

-

Hydrogen Atom Transfer: The diarylamine (Ar₂NH) reacts with a peroxyl radical to form a diarylaminyl radical (Ar₂N•) and a hydroperoxide (ROOH).

-

Ar₂NH + ROO• → Ar₂N• + ROOH

-

-

Radical Termination: The diarylaminyl radical is relatively stable and can react with another peroxyl radical to form non-radical products.

-

Ar₂N• + ROO• → Non-radical products

-

At elevated temperatures, the degradation of the antioxidant itself becomes more significant. The thermal degradation of alkylated diphenylamines can be complex. The presence of benzylic C-H bonds on the alkyl substituents, such as in the octyl groups of Bis(4-octylphenyl)amine, can influence the degradation pathway.[3][4] Abstraction of a benzylic hydrogen atom can compete with the established fates of the diarylaminyl radical, potentially leading to different degradation products and impacting the overall antioxidant efficacy at high temperatures.[3]

When heated to decomposition, Bis(4-octylphenyl)amine is expected to emit toxic fumes of nitrogen oxides, carbon monoxide, and carbon dioxide.[2] The specific organic decomposition products would likely result from the fragmentation of the octyl chains and the cleavage of the C-N bonds. Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be required to identify these products definitively.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams illustrate the general workflow for thermal analysis and the proposed degradation pathway.

Caption: Generalized experimental workflow for TGA and DSC analysis.

Caption: Proposed thermal degradation pathway for Bis(4-octylphenyl)amine.

Conclusion

Bis(4-octylphenyl)amine is a thermally stable antioxidant that plays a crucial role in protecting materials from degradation at elevated temperatures. Its effectiveness stems from its ability to act as a radical scavenger, interrupting the auto-oxidation cycle. While specific quantitative thermal analysis data for this compound is not extensively documented in public literature, this guide provides a framework for understanding its expected thermal behavior and degradation mechanisms based on the well-established chemistry of diarylamine antioxidants. Further experimental studies employing techniques such as TGA, DSC, and Py-GC-MS are warranted to precisely quantify its thermal stability and elucidate the specific byproducts of its thermal decomposition. This information would be invaluable for optimizing its application in various high-performance materials and for the development of next-generation antioxidant technologies.

References

- 1. Bis(4-octylphenyl)amine | 101-67-7 | Benchchem [benchchem.com]

- 2. 4,4'-Dioctyldiphenylamine | C28H43N | CID 7569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Temperature-Dependent Effects of Alkyl Substitution on Diarylamine Antioxidant Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Core Antioxidant Mechanism of Diarylamines: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylamines, a class of aromatic amines, are potent antioxidants widely utilized in various industrial applications to prevent oxidative degradation of organic materials. A prominent member of this class is octylated-diphenylamine (ODA), valued for its efficacy as a radical scavenger, particularly at elevated temperatures. In the realm of biomedical research, the antioxidant properties of diarylamines are gaining increasing attention for their potential therapeutic applications, including the inhibition of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This technical guide provides an in-depth exploration of the core antioxidant mechanism of diarylamines like ODA, supported by experimental methodologies and a summary of available quantitative data for related compounds.

Core Antioxidant Mechanism: A Catalytic Cycle of Radical Scavenging

The primary antioxidant function of diarylamines lies in their ability to act as radical-trapping agents, interrupting the chain reactions of autoxidation. Unlike stoichiometric antioxidants that are consumed in the process, diarylamines can operate through a catalytic cycle, allowing a single molecule to neutralize multiple radical species. This catalytic nature is especially pronounced at higher temperatures.

The antioxidant cycle of diarylamines can be dissected into several key steps:

-

Hydrogen Atom Transfer (HAT): The process initiates with the diarylamine (Ar₂NH) donating a hydrogen atom from its secondary amine group to a peroxyl radical (ROO•), a key propagator of lipid peroxidation. This reaction forms a relatively stable diarylaminyl radical (Ar₂N•) and a hydroperoxide (ROOH).

-

Nitroxide Formation: The diarylaminyl radical can further react with another peroxyl radical to form a nitroxide radical (Ar₂NO•) and an alkoxy radical (RO•).

-

Radical Recombination: The diarylaminyl radical can also trap a carbon-centered radical (R•) to form a substituted diarylamine.

-

Regeneration of the Diarylamine: The diarylamine is regenerated from its oxidized forms, allowing it to re-enter the catalytic cycle. The specific mechanism of regeneration is a critical determinant of the antioxidant efficacy and is dependent on the nature of the substrate and the diarylamine structure. Two primary pathways for the decomposition of the intermediate N,N-diarylalkoxyamines (Ar₂NOR) have been identified:

-

N-O Homolysis and Disproportionation: For saturated substrates, the N-O bond of the alkoxyamine undergoes homolytic cleavage to yield the diarylaminyl radical and an alkoxyl radical. Subsequent in-cage disproportionation can regenerate the diarylamine.

-

Concerted Retro-Carbonyl-Ene Reaction: In the case of unsaturated substrates or with certain diarylamine structures like N-phenyl-β-naphthylamine, the alkoxyamine decomposes through a concerted retro-carbonyl-ene reaction, which is a more efficient pathway for diarylamine regeneration.

-

The catalytic efficiency of diarylamine antioxidants is therefore highly dependent on the facility of this regeneration step.

Visualizing the Antioxidant Mechanism

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships in the antioxidant mechanism of diarylamines.

Caption: Catalytic cycle of diarylamine antioxidants.

Caption: Workflow for DPPH radical scavenging assay.

Data Presentation: Antioxidant Activity of Diarylamine Derivatives

| Diarylamine Derivative | Assay | IC50 / EC50 / Activity | Reference |

| Diphenylamine (DPA) | Inhibition of phycoerythrin fluorescence | Nearly as efficient as BHT | |

| N,N'-Diphenyl-p-phenylenediamine (DPPD) | Carbon radical scavenging (inhibition of MMA polymerization) | kinh/kp = 4.2 | |

| 4-Hydroxydiphenylamine (HDPA) | Carbon radical scavenging (inhibition of MMA polymerization) | kinh/kp = 6.8 | |

| N-(4-methoxyphenyl)aniline (MEAN) | Carbon radical scavenging (inhibition of MMA polymerization) | kinh/kp = 11.6 | |

| MJQ1 (a synthetic diarylamine) | ADP/Fe²⁺ induced mitochondrial lipid peroxidation | Maximal protection at 50 nM | |

| MJQ2 (a synthetic diarylamine) | ADP/Fe²⁺ induced mitochondrial lipid peroxidation | Maximal protection at 60 µM |

Note: The absence of specific IC50/EC50 values for ODA in this table reflects the current gap in publicly accessible research data.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. The following are generalized protocols for key assays relevant to the evaluation of diarylamine antioxidants.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol (B145695)

-

Diarylamine compound (e.g., ODA)

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Sample Solutions: Prepare a series of dilutions of the diarylamine compound in methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the diarylamine solution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (approximately 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the diarylamine.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Diarylamine compound (e.g., ODA)

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

-

Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Sample Solutions: Prepare a series of dilutions of the diarylamine compound in the appropriate solvent.

-

Reaction Mixture: Add a specific volume of the diarylamine solution to a fixed volume of the ABTS•⁺ working solution.

-

Absorbance Measurement: After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay.

-

IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, often induced by pro-oxidants like iron salts. The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Materials:

-

Source of polyunsaturated fatty acids (e.g., linoleic acid, egg yolk homogenate, or liposomes)

-

Pro-oxidant (e.g., ferrous sulfate, FeSO₄)

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Diarylamine compound (e.g., ODA)

-

Water bath

-

Spectrophotometer

Procedure:

-

Induction of Lipid Peroxidation: Prepare a reaction mixture containing the lipid source and the diarylamine compound at various concentrations. Initiate lipid peroxidation by adding the pro-oxidant. A control group without the antioxidant should be included.

-

Incubation: Incubate the reaction mixtures at 37°C for a specific period (e.g., 1 hour).

-

Termination of Reaction: Stop the peroxidation reaction by adding a solution of TCA.

-

Color Development: Add TBA reagent to the mixture and heat in a boiling water bath for a set time (e.g., 15-20 minutes) to facilitate the formation of the MDA-TBA adduct.

-

Measurement: After cooling, centrifuge the samples to remove any precipitate and measure the absorbance of the supernatant at approximately 532 nm.

-

Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control.

-

IC50 Determination: The IC50 value, representing the concentration of the antioxidant that inhibits lipid peroxidation by 50%, can be determined from a dose-response curve.

Conclusion

Diarylamines, including ODA, are highly effective radical-trapping antioxidants that operate through a catalytic mechanism. Their ability to be regenerated allows them to neutralize multiple radical species, making them particularly valuable in applications where long-term stability is required. While specific quantitative antioxidant data for ODA in standardized biological assays remains to be extensively documented in public literature, the established mechanistic understanding and the activity of related diarylamine compounds underscore their significant potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the antioxidant efficacy of ODA and other diarylamines, paving the way for their potential application in drug development and other biomedical fields.

An In-depth Technical Guide to Bis(4-octylphenyl)amine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-octylphenyl)amine, also known as 4,4'-dioctyldiphenylamine, is a diarylamine compound with significant industrial applications, primarily as an antioxidant and stabilizer in lubricants, polymers, and rubber.[1][2] Its molecular structure, featuring two 4-octylphenyl groups attached to a central amine nitrogen, imparts desirable properties such as high thermal stability and lipophilicity.[3] This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and spectral analysis of Bis(4-octylphenyl)amine. Detailed experimental protocols for its synthesis via Friedel-Crafts alkylation are presented, along with a thorough analysis of its spectroscopic data.

Introduction and Historical Context

While the precise date of discovery and the identity of its original synthesizer are not well-documented in readily available literature, the development of Bis(4-octylphenyl)amine is situated within the broader history of synthetic antioxidants in the early to mid-20th century. The rise of the automotive and polymer industries created a demand for chemical additives that could prevent oxidative degradation of materials at high temperatures. Diarylamines, as a class of compounds, were identified as effective radical scavengers, and research into various alkylated derivatives led to the development of compounds like Bis(4-octylphenyl)amine. Its commercial importance grew with the need for long-lasting lubricants and durable rubber products.

Physicochemical Properties

Bis(4-octylphenyl)amine is a brown, flaky solid at room temperature.[3] The long octyl chains contribute to its high lipophilicity, making it highly soluble in nonpolar organic solvents and lubricant base oils.[3] Key quantitative physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Bis(4-octylphenyl)amine

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₃N | [3] |

| Molecular Weight | 393.65 g/mol | [3] |

| CAS Number | 101-67-7 | [3] |

| Appearance | Brown flaky solid | [3] |

| Melting Point | 96–97 °C | [3] |

| Boiling Point | 509.4 °C | [3] |

| Density | 0.939 g/cm³ | [3] |

| Flash Point | 213 °C | [2] |

Synthesis

The most common and industrially significant method for the synthesis of Bis(4-octylphenyl)amine is the Friedel-Crafts alkylation of diphenylamine (B1679370) with octanol (B41247).[3] This reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most widely used.[3]

Reaction Mechanism